4-[(2-Hydroxyethyl)amino]butanoic acid
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Overview
Description
“4-[(2-Hydroxyethyl)amino]butanoic acid” is a chemical compound with the CAS number 102014-42-6 . It has a molecular weight of 147.17 and its IUPAC name is the same as the common name .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13NO3/c8-5-4-7-3-1-2-6(9)10/h7-8H,1-5H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 348.4±22.0 °C . Its predicted density is 1.145±0.06 g/cm3 , and its predicted pKa is 4.41±0.10 .Scientific Research Applications
Molecular Docking and Structural Analysis
4-[(2-Hydroxyethyl)amino]butanoic acid derivatives have been studied for their molecular docking and structural properties. Such compounds exhibit potential as nonlinear optical materials due to their dipole moments and hyperpolarizability. These properties make them candidates for applications in photonics and electronics (Vanasundari et al., 2018).
Antimicrobial Activity
Derivatives of this compound have demonstrated antimicrobial activity. Specifically, compounds containing hydrazide, pyrrole, and chloroquinoxaline moieties have shown significant activity against various bacterial and fungal strains (Mickevičienė et al., 2015).
Applications in Crystal Engineering
In crystal engineering, derivatives of this compound like baclofen are used to study multicomponent crystal formation. These studies provide insights into conformational properties and intermolecular interactions, which are crucial for designing new materials (Báthori & Kilinkissa, 2015).
Synthesis of Novel Compounds
Research into the synthesis of new compounds using this compound derivatives is ongoing. These efforts include the synthesis of potent inhibitors and intermediates for pharmaceutical applications. Such research has implications for drug development and industrial chemistry (Watanabe et al., 2017).
Carbon Dioxide Capture Applications
Certain derivatives of this compound have been explored for their effectiveness in capturing carbon dioxide. This research is significant for environmental applications, specifically in the context of reducing greenhouse gas emissions (Singto et al., 2016).
Safety and Hazards
The safety information available indicates that “4-[(2-Hydroxyethyl)amino]butanoic acid” is potentially dangerous. The hazard statements include H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-(2-hydroxyethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-5-4-7-3-1-2-6(9)10/h7-8H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJKRUBYXCVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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